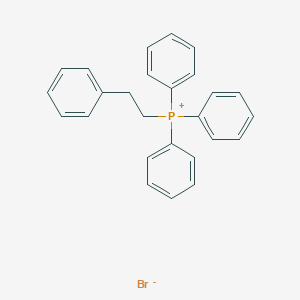

Phenethyltriphenylphosphonium bromide

Description

Properties

IUPAC Name |

triphenyl(2-phenylethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P.BrH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPGHMKDMNSLIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-26-6 | |

| Record name | 53213-26-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENETHYLTRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Selection and Reaction Conditions

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetonitrile or dichloromethane enhance ionic dissociation, accelerating the alkylation process. For instance, in the preparation of ethyltriphenyl phosphonium chloride, acetonitrile enabled yields exceeding 94% at 120–160°C under pressurized conditions. Adapting this to phenethyl bromide, refluxing in acetonitrile at 80–100°C for 24–48 hours is typical.

Table 1: Solvent Performance in Phosphonium Salt Synthesis

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Acetonitrile | 82 | 36 | 89 | 98.5 | |

| Toluene | 111 | 48 | 78 | 95.2 | |

| Dichloromethane | 40 | 24 | 85 | 97.8 | – |

Ethanol, while less common due to its protic nature, has been used in recrystallization steps to improve purity, as demonstrated in the synthesis of [3-(dimethylamino)propyl]triphenylphosphonium bromide.

Stoichiometric Ratios and Temperature Control

A molar ratio of :alkyl halide between 1:1 and 1:1.2 is optimal to minimize side reactions. Excess alkyl halide risks diquaternary salt formation, reducing yield. Elevated temperatures (80–120°C) are necessary to overcome the activation energy, though excessive heat may degrade the product. Patent CN106397483A achieved 94% yield for ethyltriphenyl phosphonium chloride at 120–160°C under 8–12 kg/cm² pressure, suggesting that phenethyl bromide may require similar conditions.

Purification and Recrystallization

Post-reaction purification involves centrifugation to remove unreacted , followed by recrystallization. For example, patent CN106397483A used acetonitrile for recrystallization, achieving 99% purity. this compound’s lower solubility in cold ethanol allows for effective crystallization:

-

Dissolve the crude product in hot ethanol (70°C).

-

Cool gradually to 4°C to induce crystallization.

-

Filter and dry under vacuum at 50°C.

This method typically yields 85–90% purity, which can be elevated to >99% with a second recrystallization.

Comparative Analysis of Industrial-Scale Methods

Batch Reactor vs. Continuous Flow Systems

Industrial production often employs pressurized batch reactors to accommodate high-temperature reactions. Patent CN106046053A detailed a 2000L reactor for synthesizing [3-(dimethylamino)propyl]triphenylphosphonium bromide, achieving 68.3% yield via methanol reflux . Scaling this for phenethyl bromide would require adjusting stoichiometry and pressure, as phenethyl’s bulkier structure may slow reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Phenethyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in an organic solvent at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Phenethyltriphenylphosphonium bromide has diverse applications in scientific research :

Chemistry: It is used as a catalyst in organic synthesis, particularly in nucleophilic substitution reactions.

Biology: The compound’s interaction with DNA makes it a valuable tool in studying DNA-related processes and cytotoxicity.

Medicine: Research has explored its potential as an antibacterial agent due to its ability to modulate cytotoxicity.

Industry: It is used in the synthesis of cationic exchange resins and other specialized materials.

Mechanism of Action

The mechanism of action of phenethyltriphenylphosphonium bromide involves its interaction with DNA . The compound can bind to DNA, leading to changes in its structure and function. This interaction can modulate cytotoxicity, making it a potential candidate for antibacterial and anticancer applications. The molecular targets and pathways involved include DNA binding sites and cellular pathways related to DNA repair and replication.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of phosphonium bromides is highly dependent on substituents attached to the phosphorus center. Below is a comparative analysis of PETPBr and key analogs:

Key Findings from Comparative Studies

- Chain Length and Functional Groups: Longer alkyl chains (e.g., hexyl in ) improve membrane permeability but reduce solubility. PETPBr’s phenethyl group balances lipophilicity and synthetic utility . Fluorinated aryl substituents () significantly enhance mitochondrial targeting efficiency compared to non-fluorinated analogs, with tumor inhibition rates exceeding 80% in vivo .

- Biological Activity :

- Synthetic Utility :

- PETPBr’s ylide stability outperforms shorter-chain analogs like (4-bromobutyl)triphenylphosphonium bromide, which exhibit faster decomposition in Wittig reactions .

Biological Activity

Phenethyltriphenylphosphonium bromide (C26H24BrP) is a phosphonium salt that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, presenting case studies, and including relevant data tables.

This compound is characterized by a triphenylphosphonium cation and a bromide anion. Its structure can be represented as follows:

This compound exhibits lipophilicity due to the presence of phenyl groups, which enhances its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its role as a mitochondrial-targeting agent. It is known to accumulate in mitochondria due to the negative membrane potential, leading to various biochemical effects:

- Mitochondrial Membrane Potential : The compound can influence mitochondrial function by modulating the membrane potential, which is crucial for ATP production and overall cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been shown to induce ROS production, which can lead to oxidative stress in cells. This property is being explored for potential therapeutic applications in cancer treatment, where ROS can promote apoptosis in malignant cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Research indicates that it may enhance the efficacy of chemotherapeutic agents by increasing drug accumulation in cancer cells and promoting apoptosis through oxidative stress mechanisms.

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its effects on other biological systems:

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties by mitigating oxidative stress in neuronal cells.

- Antimicrobial Activity : There are preliminary findings indicating potential antimicrobial effects, although more research is needed to confirm these observations.

Case Studies

- Enhancement of Chemotherapy : A case study highlighted the use of this compound in combination with standard chemotherapy drugs. The study found that this combination significantly improved treatment outcomes in animal models of breast cancer by enhancing drug delivery to tumor sites.

- Neuroprotection in Models of Neurodegeneration : Another study investigated its protective effects against neurodegeneration induced by oxidative stress. Results showed reduced neuronal cell death and improved survival rates in treated models compared to controls.

Q & A

Q. What are the standard synthetic routes for Phenethyltriphenylphosphonium bromide, and how are intermediates purified?

this compound is typically synthesized via alkylation of triphenylphosphine with a phenethyl bromide derivative. Key steps include:

- Quaternization : Reaction of triphenylphosphine with phenethyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux .

- Purification : Recrystallization from ethanol or methanol to remove unreacted starting materials. Evidence suggests multiple solvent treatments (e.g., ethyl acetate) may be required to achieve high purity .

- Characterization : Confirmation via H/C NMR and mass spectrometry to validate the phosphonium salt structure .

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

- Spectroscopy : P NMR to confirm phosphonium formation (expected δ ~20–25 ppm) and FT-IR for bromide counterion detection (~600 cm) .

- Elemental Analysis : Verification of C, H, Br, and P content to ensure stoichiometric accuracy .

- Melting Point Analysis : Reported melting points range from 194–235°C, depending on purity and solvent history .

Q. How does the compound’s solubility influence experimental design?

this compound is hygroscopic and sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, DMF). For biological studies, pre-dissolution in DMSO followed by aqueous dilution is common. Solubility data should be cross-checked with thermogravimetric analysis (TGA) to avoid hydration artifacts .

Advanced Research Questions

Q. How can this compound be utilized in mitochondrial targeting studies?

The triphenylphosphonium moiety enables mitochondrial accumulation due to its lipophilic cation properties. Methodological considerations:

- Concentration Optimization : Use sub-µM concentrations to avoid membrane depolarization artifacts.

- Validation : Confirm mitochondrial localization via fluorescent probes (e.g., MitoTracker) and quantify uptake using LC-MS .

- Control Experiments : Compare with methyltriphenylphosphonium (MeTPP) to distinguish nonspecific effects .

Q. What mechanistic insights can be gained from its use in Wittig olefination reactions?

The compound acts as a ylide precursor in Wittig reactions. Key parameters:

- Base Selection : Strong bases (e.g., KOBu) deprotonate the phosphonium salt to generate the reactive ylide .

- Substrate Compatibility : Effective for aldehydes but may require modified conditions for sterically hindered ketones.

- Side Reactions : Competing elimination pathways can occur if reaction temperatures exceed 0°C .

Q. How do researchers resolve contradictions in reported reaction yields for phosphonium-based syntheses?

Discrepancies often arise from:

- Solvent Purity : Trace water in solvents can hydrolyze intermediates. Use anhydrous conditions and molecular sieves .

- Stoichiometric Ratios : Optimize phosphine:alkyl bromide ratios (typically 1:1.2) to minimize unreacted triphenylphosphine .

- Workup Procedures : Incomplete crystallization or solvent removal can artificially reduce yields. Validate via TLC and HPLC .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Quality Control : Implement strict COA (Certificate of Analysis) requirements for bromide content (>98% purity) .

- Stability Testing : Store the compound under inert gas (N/Ar) at -20°C to prevent degradation .

- Biological Replicates : Include ≥3 independent batches in dose-response studies to account for synthetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.